molecular formula C9H18ClNO2S B13632698 1-Chloromethanesulfonyl-4-ethylazepane

1-Chloromethanesulfonyl-4-ethylazepane

Cat. No.: B13632698
M. Wt: 239.76 g/mol
InChI Key: HAMSHUNLIMROMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloromethanesulfonyl-4-ethylazepane is a chemical compound with the molecular formula C8H16ClNO2S It is a member of the azepane family, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloromethanesulfonyl-4-ethylazepane typically involves the reaction of azepane derivatives with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high efficiency and cost-effectiveness. The raw materials are carefully selected for their purity, and the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloromethanesulfonyl-4-ethylazepane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1-Chloromethanesulfonyl-4-ethylazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloromethanesulfonyl-4-ethylazepane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the chloromethanesulfonyl group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloromethanesulfonyl-4-methylazepane
  • 1-Chloromethanesulfonyl-4-phenylazepane
  • 1-Chloromethanesulfonyl-4-isopropylazepane

Uniqueness

1-Chloromethanesulfonyl-4-ethylazepane is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4-ethylazepane

InChI

InChI=1S/C9H18ClNO2S/c1-2-9-4-3-6-11(7-5-9)14(12,13)8-10/h9H,2-8H2,1H3

InChI Key

HAMSHUNLIMROMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.